11-Aminoundecanoic acid

Catalog No.
S8054909
CAS No.
25587-80-8
M.F
C11H23NO2
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Aminoundecanoic acid

CAS Number

25587-80-8

Product Name

11-Aminoundecanoic acid

IUPAC Name

11-aminoundecanoic acid

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C11H23NO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10,12H2,(H,13,14)

InChI Key

GUOSQNAUYHMCRU-UHFFFAOYSA-N

SMILES

C(CCCCCN)CCCCC(=O)O

Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)

Canonical SMILES

C(CCCCCN)CCCCC(=O)O

Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992)
11-Aminoundecanoic acid is a medium-chain fatty acid.
11-Azaniumylundecanoate is a natural product found in Apis cerana and Trypanosoma brucei with data available.

11-Aminoundecanoic acid is an organic compound classified as a fatty acid and an amino acid due to the presence of both carboxylic acid and amine functional groups. Its chemical formula is C11H23NO2\text{C}_{11}\text{H}_{23}\text{NO}_{2}, and it has a molecular weight of approximately 201.31 g/mol. The compound appears as a white crystalline solid that is nearly odorless and has low solubility in water, making it suitable for various industrial applications, particularly in polymer chemistry .

  • Skin and eye irritation: Contact with the skin or eyes can cause irritation.
  • Respiratory irritation: Inhalation may irritate the respiratory tract.
  • Environmental impact: Improper disposal may harm aquatic life due to the compound's low biodegradability [].
, primarily due to its functional groups:

  • Acylation: It can react with acyl chlorides to form derivatives like chloroacetylamino-11-undecanoic acid, which exhibit fungicidal properties .
  • Esterification: The carboxylic acid group allows for the formation of esters, which are important for various applications in materials science.
  • Amidation: The amine group can react with carboxylic acids to form amides, further expanding its utility in synthesizing polyamides.

In terms of biological activity, 11-aminoundecanoic acid exhibits properties that make it biodegradable and non-toxic to aquatic life. Studies have shown that it is readily biodegradable, achieving about 77% degradation within 19 days under standard test conditions . The compound's structure allows it to interact with biological systems, potentially influencing cellular processes, although specific pharmacological effects remain less documented.

The synthesis of 11-aminoundecanoic acid can be achieved through various methods:

  • From Castor Oil: The most common industrial method involves the transesterification of castor oil to produce methyl ricinoleate, followed by a series of reactions including hydrolysis and bromination to yield 11-aminoundecanoic acid .
  • Reductive Ozone Decomposition: An alternative method involves the reduction of oleic acid or its esters through ozonolysis, followed by hydrolysis and reduction steps to synthesize 11-aminoundecanoic acid or its derivatives .
  • Hydrobromination: This method involves the hydrobromination of 10-undecenoic acid to produce 11-bromoundecanoic acid, which is subsequently treated with ammonia to yield 11-aminoundecanoic acid .

The primary application of 11-aminoundecanoic acid is as a monomer in the production of polyamide 11, a biobased polymer used in various industries due to its favorable mechanical properties and biodegradability. Other potential applications include:

  • Lubricants: It can be used in formulations for lubricants due to its fatty acid structure.
  • Surfactants: Its amphiphilic nature makes it suitable for use in surfactants.
  • Additives: It may serve as an additive in plastics and coatings to enhance performance characteristics.

Research on the interactions of 11-aminoundecanoic acid with other substances is limited but indicates that it can undergo photodegradation when exposed to hydroxyl radicals in the atmosphere, leading to a half-life of approximately four hours under average conditions . Additionally, it has been noted that the compound is incompatible with strong oxidizing agents and acids, which should be considered during handling and storage .

Several compounds share structural similarities with 11-aminoundecanoic acid. Below is a comparison highlighting their unique features:

Compound NameStructureUnique Features
Undecanoic AcidC11H22O2\text{C}_{11}\text{H}_{22}\text{O}_{2}A straight-chain fatty acid without amino group.
Decanoic AcidC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}Shorter carbon chain compared to 11-aminoundecanoic acid.
Dodecanoic AcidC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}Longer carbon chain; used in similar applications but less biodegradable.
Caprylic AcidC8H16O2\text{C}_{8}\text{H}_{16}\text{O}_{2}Medium-chain fatty acid; often used for antimicrobial properties.

The uniqueness of 11-aminoundecanoic acid lies in its dual functionality as both an amino and fatty acid, allowing it to serve as a versatile building block for polymers while retaining biodegradable properties not present in many traditional petrochemical-derived monomers.

Physical Description

11-aminoundecanoic acid appears as white crystalline solid or powder. (NTP, 1992)
Dry Powder
White solid; [CAMEO] White powder; [MSDSonline]

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

201.172878976 g/mol

Monoisotopic Mass

201.172878976 g/mol

Heavy Atom Count

14

Melting Point

374 to 378 °F (NTP, 1992)

UNII

SFU34976HB

Related CAS

25587-80-8
25035-04-5

Wikipedia

11-Aminoundecanoic_acid

Use Classification

Cosmetics -> Bulking; Viscosity controlling

Methods of Manufacturing

Four step processes: Step 1, castor oil reacts with methyl alcohol to form methyl ricinoleate; Step 2, pyrolysis of this ester at 450-500 °C to form 10-undecylenate; Step 3, hydrolysis to form 10-undecylenic acid; Step 4, bromination by hydrogen bromide in the presence of peroxides to form 11-bromoundecanoic acid which is then converted to 11-aminoundecanoic acid

General Manufacturing Information

Plastics Product Manufacturing
Undecanoic acid, 11-amino-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.
Undecanoic acid, 11-amino-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Industrial manufacture of /Nylon 11 and 11-aminoundecanoic acid/ is primarily carried out in France where the /Nylon 11/ polymer is known as Rilsan

Dates

Modify: 2023-11-23

Explore Compound Types